molecular formula C24H20O7S B2689055 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate CAS No. 896039-99-9

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Cat. No.: B2689055
CAS No.: 896039-99-9
M. Wt: 452.48
InChI Key: XUYBJUQVCVKUJG-UHFFFAOYSA-N
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Description

The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyran ring with a ketone group . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions. The benzenesulfonate moiety is a common leaving group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the chromenone, with the 3,4-dimethoxyphenyl and benzenesulfonate groups attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the chromenone core and the substituent groups. The benzenesulfonate group is a good leaving group, suggesting that it might undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Catalytic Applications

The use of compounds related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate in catalysis has been explored. For example, a dimethyltin(IV) compound derived from a similar Schiff base was used as a catalyst for Baeyer–Villiger oxidation, demonstrating effective conversion of ketones to esters or lactones (Martins, Hazra, Silva, & Pombeiro, 2016).

Synthesis of Chromene Derivatives

Research on 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide, a compound with a structure related to the queried chemical, has been conducted to understand its reactions with CH acids. This research has implications for the synthesis of thieno[3,2-b]chromene derivatives (Berestovitskaya, Selivanova, Vakulenko, Efremova, & Berkova, 2009).

Nonlinear Optical Properties

Compounds structurally similar to this compound have been synthesized and evaluated for their nonlinear optical properties. Such studies are crucial for their potential applications in optical limiting (Ruanwas et al., 2010).

Photochromism Studies

Research into the photochromic properties of chromene compounds has been conducted, indicating potential applications in materials science, particularly in the development of photo-responsive materials (Hobley et al., 2000).

Structure Analysis

Studies on compounds like 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, which shares structural similarities with the queried compound, have been carried out to understand their crystal structures. This research contributes to the broader understanding of chromene derivatives' molecular arrangement and interactions (Swamy et al., 2006).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be explored for uses in fields like pharmaceuticals, materials science, or chemical synthesis, depending on its reactivity and other properties .

Mechanism of Action

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7S/c1-15-19-11-10-17(31-32(26,27)18-7-5-4-6-8-18)14-21(19)30-24(25)23(15)16-9-12-20(28-2)22(13-16)29-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBJUQVCVKUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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